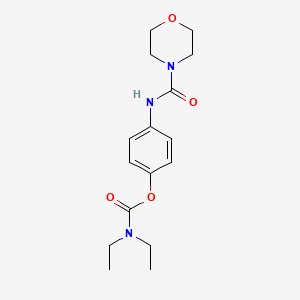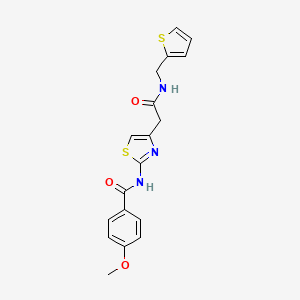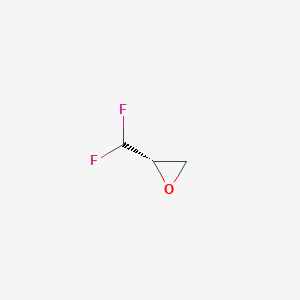
4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide, also known as MPPA, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
科学的研究の応用
Antioxidant and Cytotoxic Agents
A study by Mistry et al. (2016) synthesized a series of compounds similar to 4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide. These compounds showed significant antioxidant activities and potential as cytotoxic agents against cancer cell lines. The presence of naphthyl and other rings on the piperazine system was crucial for their anticipated cytotoxic effects against cancer cells (Mistry, Patel, Keum, & Kim, 2016).
Glucan Synthase Inhibitors
Ting et al. (2011) conducted a study on pyridazinones, structurally related to the compound , as glucan synthase inhibitors. These compounds showed efficacy in a mouse model of Candida glabrata infection, highlighting their potential in antifungal applications (Ting, Kuang, Wu, Aslanian, Cao, Kim, Lee, Schwerdt, Zhou, Wainhaus, Black, Cacciapuoti, McNicholas, Xu, & Walker, 2011).
Antiamnesic Agents
Thamotharan et al. (2003) explored derivatives of 4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide as potential antiamnesic agents. These compounds, with variations in the naphthalene moiety and piperazine ring, showed promise in this area (Thamotharan, Parthasarathi, Gupta, Jindal, Piplani, & Linden, 2003).
CB1 Cannabinoid Receptor Interaction
Shim et al. (2002) investigated compounds structurally similar to 4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide for their interaction with the CB1 cannabinoid receptor. This research provides insights into the molecular interactions of such compounds with cannabinoid receptors, which could have implications in neuroscience and pharmacology (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antipsychotic Agents
Norman et al. (1996) synthesized heterocyclic carboxamides related to 4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide and evaluated them as potential antipsychotic agents. These analogues were tested for their binding to dopamine and serotonin receptors, showing promising results in this field (Norman, Navas, Thompson, & Rigdon, 1996).
特性
IUPAC Name |
4-(5-morpholin-4-ylpyridazin-3-yl)-N-naphthalen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c30-23(25-20-6-5-18-3-1-2-4-19(18)15-20)29-9-7-28(8-10-29)22-16-21(17-24-26-22)27-11-13-31-14-12-27/h1-6,15-17H,7-14H2,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQBGTMPFJWIFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)NC4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362095.png)
![Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B2362099.png)


![N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362104.png)

![3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2362107.png)


![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2362111.png)
![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)


![2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride](/img/structure/B2362116.png)